![molecular formula C13H12ClNO3S B2750955 3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 338964-30-0](/img/structure/B2750955.png)
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” is a versatile material used in scientific research. It has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . It is suitable for various applications, including drug discovery, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” consists of a pyridinone ring substituted with a 3-chlorophenylsulfonyl group and two methyl groups . The presence of the sulfonyl group may contribute to the compound’s reactivity and potential applications .Physical And Chemical Properties Analysis
The compound “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” has a molecular formula of C13H12ClNO3S and a molecular weight of 297.76 . Further physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Organic Synthesis Applications
In the realm of organic synthesis, "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" and its derivatives have been explored for their efficiency in facilitating reactions. A notable application is the catalysis of multi-component condensation reactions, where these compounds act as efficient, homogeneous, and reusable catalysts. For example, they have been utilized in the solvent-free synthesis of tetrahydrobenzo[a]xanthen-11-ones and hexahydroquinolines through one-pot multi-component condensation, highlighting their role in promoting eco-friendly and efficient synthetic pathways (Moosavi‐Zare et al., 2013) (Khazaei et al., 2013).
Material Science Applications
In material science, compounds containing the "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" framework have been used to synthesize novel polymers with specific properties. For instance, new diamines containing pyridine and trifluoromethylphenyl groups have been synthesized and used to prepare fluorinated polyamides with inherent viscosities, showcasing their solubility in organic solvents and high thermal stability. These polymers exhibit desirable properties such as low dielectric constants, low moisture absorption, high transparency, and can be cast into flexible, strong films, making them suitable for advanced material applications (Liu et al., 2013).
Catalysis and Reaction Mechanisms
The chemical framework of "3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" has been explored in catalysis and reaction mechanisms, particularly in the synthesis of heterocyclic compounds. A mild method for the synthesis of pyridines involves the reaction of alkynone, 1,3-dicarbonyl compound, and ammonium acetate, demonstrating the versatility and efficiency of this compound in heterocyclic synthesis. The method offers good yield and total regiocontrol under mild conditions, contributing to the development of novel synthetic routes for complex molecules (Xiong et al., 2004).
Future Directions
While specific future directions for “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” are not mentioned in the retrieved data, compounds with similar structures are being studied for their potential as antiviral and antifungal agents . This suggests that “3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone” could also be explored for similar applications.
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-8-6-9(2)15-13(16)12(8)19(17,18)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAZJJEXHOQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)S(=O)(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666252 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

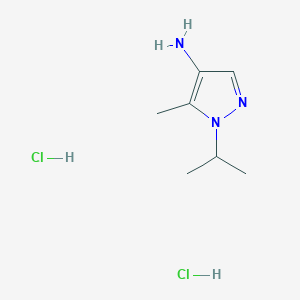
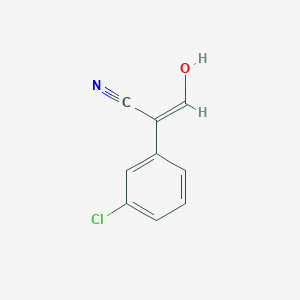
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B2750874.png)
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2750877.png)
![N-(2-Fluorophenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide](/img/structure/B2750878.png)
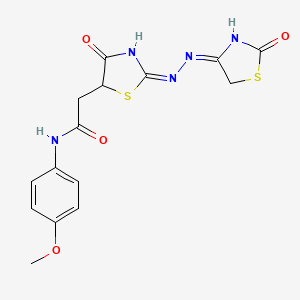
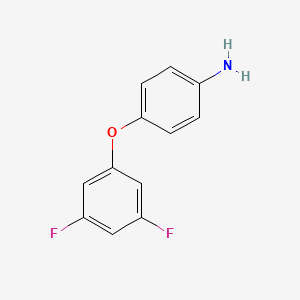
![(Z)-methyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2750881.png)
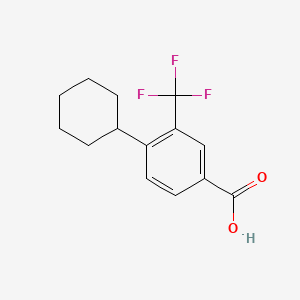
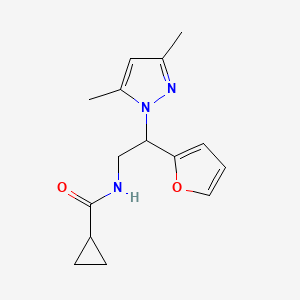
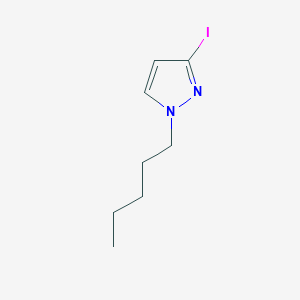
![2-[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2750890.png)